molecular formula C10H10N2O2 B582471 3-Acetyl-6-methoxy-5-azaindole CAS No. 1260383-77-4

3-Acetyl-6-methoxy-5-azaindole

Cat. No.: B582471
CAS No.: 1260383-77-4
M. Wt: 190.202
InChI Key: MBLAYSVQWLVREF-UHFFFAOYSA-N
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Description

3-Acetyl-6-methoxy-5-azaindole is a valuable chemical scaffold in medicinal chemistry, built upon the privileged 5-azaindole framework. Azaindoles are recognized as excellent bioisosteres for indole or purine systems, and their structure allows for fine-tuning of critical drug properties such as solubility, lipophilicity, and target binding, which is essential in drug optimization strategies . The 5-azaindole isomer, in particular, exhibits strong homology with 5-hydroxy indoles, which are main metabolites present in several biomolecules . This compound serves as a versatile building block for the design and synthesis of novel kinase inhibitors. Kinases are prominent biological targets for azaindole derivatives, as the nitrogen atoms in the structure facilitate key hydrogen bond interactions within the ATP active site of various protein kinases, which are implicated in cancer, inflammatory diseases, and neurological disorders . Furthermore, the azaindole core has been pharmacologically validated in antitubercular research, with advanced compounds demonstrating efficacy via the noncovalent inhibition of the bacterial enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose-2'-epimerase), a promising target for treating tuberculosis . The 3-acetyl functional group on this scaffold provides a reactive handle for further chemical elaboration, enabling researchers to explore structure-activity relationships and develop potent, selective inhibitors for a range of therapeutic targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1260383-77-4

Molecular Formula

C10H10N2O2

Molecular Weight

190.202

IUPAC Name

1-(6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone

InChI

InChI=1S/C10H10N2O2/c1-6(13)7-4-11-9-3-10(14-2)12-5-8(7)9/h3-5,11H,1-2H3

InChI Key

MBLAYSVQWLVREF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CNC2=CC(=NC=C21)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to 5-Azaindole (B1197152) Core Synthesis

The synthesis of the 5-azaindole core is a pivotal step in obtaining the target compound. Various methodologies have been developed to construct this bicyclic heteroaromatic system.

Ring annulation reactions represent a fundamental approach to constructing the azaindole scaffold. These reactions typically involve the formation of the pyrrole (B145914) ring fused to the pyridine (B92270) core. One common strategy is the palladium-catalyzed annulation of ortho-iodoarylamines with alkynes or other suitable coupling partners. mdpi.comlookchemmall.comnih.gov For instance, the reaction of an appropriately substituted 3-iodo-4-aminopyridine with an alkyne under palladium catalysis can lead to the formation of the 5-azaindole ring system. lookchemmall.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity. mdpi.comlookchemmall.comnih.gov

Another approach involves the [3+2] dipolar cycloaddition between nitriles and a 3,4-cyclopropanopiperidine, followed by oxidation to yield 5-azaindole derivatives. researchgate.net This method offers a divergent and cost-effective route suitable for creating a library of compounds. researchgate.net Additionally, zirconocene-mediated one-pot multicomponent reactions have been developed for the synthesis of polysubstituted 5-azaindoles, demonstrating the versatility of modern organometallic chemistry in constructing complex heterocyclic frameworks. researchgate.netresearchgate.net

A scalable approach for the synthesis of 7-azaindolines and their subsequent dehydration to 7-azaindoles has been reported using O-vinylhydroxylamines as ring-annulation reagents. chemrxiv.org This method proceeds via an N-arylation followed by a lookchemmall.comlookchemmall.com-sigmatropic rearrangement and cyclization, offering a transition-metal-free alternative to traditional methods. chemrxiv.org While focused on 7-azaindoles, the principles of ring annulation are broadly applicable to other azaindole isomers.

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of azaindole derivatives. mdpi.comnih.govscilit.combeilstein-journals.org These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, which are essential for constructing the azaindole core and introducing various substituents. mdpi.comnih.govscilit.combeilstein-journals.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds. In the context of 5-azaindole synthesis, it can be employed to introduce aryl or vinyl groups to the pyridine or pyrrole ring. nih.govnih.govorganic-chemistry.org An efficient two-step, protecting-group-free synthesis of a range of aza- and diazaindoles has been developed, which involves an initial Suzuki-Miyaura coupling of a chloroamino-N-heterocycle with (2-ethoxyvinyl)borolane. organic-chemistry.org The resulting intermediate then undergoes an acid-catalyzed cyclization to afford the azaindole. organic-chemistry.org

The reaction conditions for the Suzuki-Miyaura coupling are critical and have been optimized to address challenges such as catalyst poisoning by the aminopyridine substrates. organic-chemistry.org The use of specific ligands, such as SPhos, in combination with a palladium catalyst like Pd(OAc)₂, has been shown to be effective. organic-chemistry.org This methodology has been successfully applied to the synthesis of various azaindole regioisomers, including the often-desired 5-azaindole. organic-chemistry.org The utility of this approach is highlighted by its ability to use readily available and inexpensive starting materials. organic-chemistry.org

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Ref
Pd(OAc)₂SPhosK₃PO₄MeCN/H₂ORefluxGood organic-chemistry.org
P1 PrecatalystXPhosK₃PO₄Dioxane/H₂O60-10091-99 nih.gov

This table presents representative conditions for Suzuki-Miyaura coupling reactions in the synthesis of azaindole derivatives.

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is another cornerstone in the synthesis of azaindoles. mdpi.comnih.govresearchgate.netunl.pttandfonline.comresearchgate.net This reaction is particularly useful for introducing an alkynyl substituent, which can then undergo a subsequent cyclization to form the pyrrole ring of the azaindole. nih.govunl.pt

A common synthetic route involves the Sonogashira coupling of a halo-aminopyridine with a terminal alkyne, followed by an intramolecular cyclization. nih.govunl.pt For instance, the coupling of a 3-halo-4-aminopyridine with an alkyne can furnish a 4-amino-3-alkynylpyridine intermediate, which upon cyclization, yields the 5-azaindole core. organic-chemistry.orgorganic-chemistry.org The cyclization step can be promoted by a base or a Lewis acid. researchgate.netorganic-chemistry.org One-pot procedures that combine the Sonogashira coupling and the subsequent cyclization have also been developed, offering a more efficient pathway to substituted azaindoles. nih.govresearchgate.netorganic-chemistry.org

The choice of catalyst, base, and solvent is crucial for the success of the Sonogashira coupling. nih.govmdpi.com Typical catalyst systems include a palladium source like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ in combination with a copper(I) salt such as CuI. nih.govunl.ptmdpi.com

Palladium CatalystCopper Co-catalystBaseSolventRef
PdCl₂(PPh₃)₂CuIEt₃NDMF nih.gov
Pd(PPh₃)₄CuIvariousvarious unl.pt
Pd/C-PPh₃CuI2-aminoethanolvarious researchgate.net

This table summarizes common catalyst systems and reagents used in Sonogashira coupling for azaindole synthesis.

Acid-catalyzed cyclization is a key step in several synthetic routes to azaindoles. nih.govunl.pt This method is often employed after an initial cross-coupling reaction, such as a Sonogashira coupling, has installed the necessary precursor for ring closure. nih.govunl.pt For example, a 3-alkynyl-2-aminopyridine, synthesized via a Sonogashira reaction, can undergo cyclization in the presence of an acid to form a 7-azaindole (B17877). nih.govunl.pt

A variety of acids have been utilized for this transformation, including hydrochloric acid (HCl), sulfuric acid (H₂SO₄), acetic acid (AcOH), and trifluoroacetic acid (TFA). unl.pt The choice of acid and reaction conditions can significantly influence the yield of the desired azaindole. unl.pt In some cases, the addition of trifluoroacetic anhydride (B1165640) (TFAA) has been found to be beneficial. unl.pt

An efficient two-step route to a broad range of aza- and diazaindoles involves an initial Suzuki-Miyaura coupling followed by an acetic acid-catalyzed cyclization. organic-chemistry.org This protecting-group-free method has proven effective for the synthesis of various azaindole regioisomers. organic-chemistry.org

Reductive cyclization methods provide an alternative pathway to the azaindole core. These strategies often involve the reduction of a nitro group to an amino group, which then participates in an intramolecular cyclization.

More recently, the focus has shifted towards the development of one-pot syntheses, which combine multiple reaction steps into a single procedure without the isolation of intermediates. nih.govresearchgate.netresearchgate.netorganic-chemistry.org These approaches offer increased efficiency and are often more environmentally friendly. A one-pot synthesis of N-alkylazaindoles has been developed that comprises a copper-free Sonogashira alkynylation followed by a base-mediated indolization. organic-chemistry.org Another one-pot approach for the synthesis of 1,2-disubstituted 4-, 5-, 6-, and 7-azaindoles involves an N-arylation and a Sonogashira coupling reaction followed by an in situ cyclization. nih.gov This methodology demonstrates a wide scope and compatibility with various functional groups. nih.gov

Suzuki–Miyaura Coupling Protocols

Protecting Group Strategies in Azaindole Synthesis

The use of protecting groups, particularly on the pyrrole nitrogen, is a cornerstone of azaindole synthesis, preventing unwanted side reactions and directing functionalization to the desired position. mdpi.com The acidic N-H proton of the azaindole core can interfere with many reactions, including metal-catalyzed cross-couplings and base-mediated transformations. Therefore, its temporary replacement with a suitable protecting group is often a critical first step.

Several categories of protecting groups have been successfully employed in the synthesis of various azaindole derivatives:

Sulfonyl Groups: Groups such as p-toluenesulfonyl (tosyl or Ts) and benzenesulfonyl are frequently used. mdpi.com For instance, 7-azaindole can be protected with tosyl chloride in the presence of triethylamine (B128534) (Et₃N) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These groups are robust but can be cleaved under specific conditions, such as treatment with aqueous sodium hydroxide. nih.gov

Carbamates: The tert-butyloxycarbonyl (Boc) group is another common choice, valued for its stability under various conditions and its relatively mild removal, typically with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). mdpi.commdpi.com

Benzyl Groups: The p-methoxybenzyl (PMB) group has been used for N-protection, installed using PMB-chloride and a base like potassium carbonate (K₂CO₃). acs.org

Silyl Groups: The 2-(trimethylsilyl)ethoxymethyl (SEM) group, installed using SEM-Cl and a base like sodium hydride (NaH), offers an alternative protection strategy. mdpi.com

N-Oxide Formation: In some strategies, the pyridine nitrogen is protected or modified as an N-oxide. This alters the electronic properties of the pyridine ring, deactivating it to prevent unwanted side reactions like bis-Suzuki coupling, and can direct functionalization to other parts of the molecule. mdpi.com

Table 1: Common Protecting Groups in Azaindole Synthesis

Protecting Group Installation Reagents Deprotection Conditions Purpose / Notes
Tosyl (Ts) TsCl, base (e.g., Et₃N, DMAP) nih.gov aq. NaOH, heat nih.gov Robust group, directs functionalization.
Benzenesulfonyl Benzenesulfonyl chloride, base mdpi.com Basic or reductive cleavage Similar to Tosyl.
Boc Boc₂O, base Acid (e.g., TFA, HCl) Common in multi-step synthesis, mild removal.
PMB PMB-Cl, K₂CO₃ acs.org Oxidative or strong acid cleavage Alternative to other benzyl-type groups.
SEM SEM-Cl, NaH mdpi.com Fluoride source (e.g., TBAF) or acid Orthogonal to many other protecting groups.
N-Oxide Oxidizing agent (e.g., m-CPBA) Reducing agent (e.g., PCl₃) Modulates pyridine ring reactivity. mdpi.com

Installation and Modification of Key Substituents

The construction of 3-Acetyl-6-methoxy-5-azaindole requires the specific and regioselective introduction of the acetyl and methoxy (B1213986) groups onto the 5-azaindole core.

The introduction of an acetyl group onto an azaindole scaffold is most commonly achieved at the C-3 position of the electron-rich pyrrole ring through electrophilic acylation.

Friedel-Crafts Acylation: A standard and effective method involves the treatment of the azaindole with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). acs.org This reaction proceeds preferentially at the C-3 position. An excess of the Lewis acid is often required to achieve good results. acs.org

Vilsmeier-Haack Type Reactions: The introduction of an acetyl group at the C-5 position has been accomplished through a multi-step sequence. One approach involves the reaction of a tricyclic precursor with phosphorus oxychloride and N,N-dimethylacetamide (DMA), which allows for the direct installation of the acetyl group. mdpi.comencyclopedia.pub

Organometallic Cross-Coupling: An alternative strategy for C-5 acylation involves the reaction of a 5-bromo-substituted azaindole with an organostannane reagent like n-tributyltin(1-ethoxyvinyl)stannane, followed by hydrolysis to reveal the acetyl group. encyclopedia.pub

Table 2: Selected Methods for Acetyl Group Introduction

Position Method Reagents Notes
C-3 Friedel-Crafts Acylation Acetyl chloride, AlCl₃ acs.org Common method for C-3 functionalization of the pyrrole ring.
C-5 Vilsmeier-Haack Variant POCl₃, N,N-dimethylacetamide (DMA) mdpi.comencyclopedia.pub Direct acylation onto a pre-formed heterocyclic system.
C-5 Stannane Coupling 5-Bromoazaindole, (1-ethoxyvinyl)stannane, Pd catalyst encyclopedia.pub Multi-step process involving organometallic cross-coupling.

The incorporation of a methoxy group onto the pyridine portion of the azaindole nucleus typically relies on nucleophilic aromatic substitution (SNAr) reactions on a pre-functionalized ring.

For the synthesis of a 6-methoxy-5-azaindole, a common precursor would be a 6-halo-5-azaindole (e.g., 6-chloro- or 6-bromo-5-azaindole). The substitution is achieved by reacting the halo-azaindole with sodium methoxide (B1231860) in a suitable solvent, often at elevated temperatures. The electron-deficient nature of the pyridine ring facilitates this nucleophilic displacement of the halide.

A related synthesis for 4-methoxy-5-azaindole was achieved starting from 3-bromo-4-nitropyridine (B1272033) N-oxide, which upon reaction with sodium methoxide, followed by catalytic hydrogenation and cyclization, afforded the desired product, albeit in moderate yield. researchgate.net This highlights the general principle of using activated pyridine rings for such transformations. The presence of the methoxy group is noted to enhance solubility and reactivity. mdpi.comchemimpex.com

The differential reactivity of the pyrrole and pyridine rings allows for selective functionalization at various positions, creating a diverse array of substituted azaindoles. mdpi.comnih.gov

C-2 Position: Functionalization at C-2 can be achieved through methods like palladium-catalyzed reactions. researchgate.net For example, 2-substituted 5-azaindoles have been synthesized via transition metal-catalyzed cyclization reactions of acetylenic aminopyridines. researchgate.net

C-3 Position: This is the most reactive site for electrophilic substitution. Halogenation, such as iodination using N-iodosuccinimide (NIS), readily occurs at C-3, providing a handle for further modifications via cross-coupling reactions. nih.govnih.gov Direct acylation is also highly effective at this position. acs.org

C-5 and C-6 Positions: Functionalization of the pyridine ring at the C-5 or C-6 positions almost invariably involves metal-catalyzed cross-coupling reactions. Starting from a bromo- or iodo-substituted azaindole, Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (for C-N bond formation) reactions are employed to install a wide variety of substituents. mdpi.comacs.orgnih.gov For example, 3,6-diaryl 7-azaindoles have been synthesized via a one-pot, chemo-selective Suzuki-Miyaura cross-coupling starting from a 6-chloro-3-iodo-7-azaindole precursor. acs.org Direct C-H arylation of the pyridine ring of azaindole N-oxides has also been reported as a modern alternative. mdpi.com

Table 3: Overview of Regioselective Functionalization Reactions

Position Reaction Type Example Reagents & Conditions Resulting Substituent
C-2 Palladium-catalyzed cyclization Acetylenic aminopyridines, Pd catalyst researchgate.net Various alkyl/aryl groups
C-3 Electrophilic Halogenation NIS, MeCN nih.gov Iodo
C-3 Suzuki Coupling Arylboronic acid, PdCl₂(dppf), K₂CO₃ nih.gov Aryl
C-5 Suzuki Coupling (3-cyanophenyl)boronic acid, Pd catalyst, base nih.gov Aryl
C-6 Suzuki Coupling Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄ acs.orgorganic-chemistry.org Aryl
C-6 Direct C-H Arylation Aryl bromide, Pd(OAc)₂, DavePhos, Cs₂CO₃ (on N-oxide) mdpi.com Aryl

Methodologies for Methoxy Group Incorporation

Chemical Reactivity and Derivatization Studies

The electronic characteristics of the 5-azaindole nucleus govern its reactivity, particularly in electrophilic aromatic substitution reactions.

The 5-azaindole scaffold is an interesting case for electrophilic aromatic substitution (EAS) due to the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring. The outcome of such reactions is dictated by the relative activation and deactivation of the different ring positions.

The pyrrole moiety is inherently electron-rich and thus activated towards electrophilic attack. In contrast, the pyridine ring is deactivated due to the electron-withdrawing effect of the sp²-hybridized nitrogen atom. nih.gov Consequently, electrophilic substitution reactions on the unsubstituted 5-azaindole core occur preferentially on the pyrrole ring. The C-3 position is the most nucleophilic and is the typical site of reaction for electrophiles like acylating and halogenating agents. acs.org

The prediction of regioselectivity for these reactions can be complex, especially with multiple substituents present. Computational tools, such as the RegioSQM method, have been developed to accurately forecast the outcome of electrophilic halogenations on complex heteroaromatic systems, including azaindoles, by calculating the free energies of protonation at each aromatic carbon. core.ac.uk This highlights the deactivation of the pyridine ring, where substitution is generally unfavorable unless directed by specific activating groups or reaction conditions.

Nucleophilic Additions and Substitutions

The this compound core possesses sites susceptible to both nucleophilic addition and substitution reactions. The electron-withdrawing nature of the pyridine nitrogen atom influences the reactivity of the entire heterocyclic system.

The carbonyl group of the 3-acetyl moiety is a prime site for nucleophilic addition . This electrophilic carbon readily reacts with a variety of nucleophiles. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of hydrazones, while reaction with hydroxylamine (B1172632) yields the corresponding oxime. A significant transformation is the reduction of the acetyl group to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄). This transformation introduces a new chiral center, opening pathways to stereoselective chemistry.

Furthermore, the methyl of the acetyl group can undergo condensation reactions. Treatment with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can convert the acetyl group into an enaminone, a versatile intermediate for the construction of further heterocyclic rings, such as a pyrimidine (B1678525) ring upon reaction with guanidine. nih.govmdpi.com

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems like the pyridine portion of the 5-azaindole core. While the parent this compound does not possess an ideal leaving group for SNAr, a halogenated derivative (e.g., a 4-chloro or 4-bromo analog) would be highly susceptible to substitution. The protonation of the pyridine nitrogen under acidic conditions can further activate the ring towards nucleophilic attack. researchgate.net Amines and other nucleophiles can displace the halide, providing a route for further derivatization of the pyridine ring. researchgate.net

Metal-Catalyzed Coupling Reactions for Further Derivatization

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including the 5-azaindole scaffold. unl.ptnih.gov These reactions typically require the presence of a halide or triflate on the azaindole ring, which can be installed using standard halogenation methods. Reactions such as the Suzuki-Miyaura, Sonogashira, and Stille couplings allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups. nih.govencyclopedia.pubnih.gov

The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation. libretexts.org A halogenated derivative of this compound could be coupled with various boronic acids or boronic esters in the presence of a palladium catalyst and a base to yield biaryl or substituted azaindole derivatives. nih.govnih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. acs.orgmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Azaindole Scaffolds
CatalystLigandBaseSolventReference
PdCl₂(dppf)dppfK₂CO₃Dioxane/H₂O nih.gov
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O mdpi.com
Pd₂(dba)₃SPhosCs₂CO₃Toluene/Ethanol acs.org
Pd(PPh₃)₄PPh₃K₂CO₃Acetonitrile/H₂O nih.gov

The Sonogashira coupling provides a route to alkynylated azaindoles by coupling a halo-azaindole with a terminal alkyne, typically using a palladium-copper co-catalyst system. unl.pt These alkynyl derivatives are valuable intermediates that can undergo further transformations, such as cyclization reactions. organic-chemistry.orgorganic-chemistry.org

Functional Group Interconversions on the Acetyl and Methoxy Groups

The acetyl and methoxy groups on the this compound core can be chemically modified to introduce new functionalities.

The acetyl group offers several avenues for transformation. As mentioned, it can be reduced to a secondary alcohol using NaBH₄ or further to an ethyl group via methods like the Wolff-Kishner or Clemmensen reduction. The ketone can also be a handle for Wittig-type reactions to form alkenes.

The methoxy group at the C-6 position can be cleaved to reveal a hydroxyl group. This demethylation is a key transformation for creating derivatives with different properties or for enabling further functionalization, such as O-alkylation or esterification. Common reagents for demethylation of methoxy-azaindoles include strong Lewis acids like boron tribromide (BBr₃) or reagents like trimethylsilyl (B98337) iodide (TMS-I). researchgate.netrsc.org The choice of reagent can sometimes allow for regioselective demethylation in poly-methoxy systems. researchgate.netresearchgate.net

Table 2: Selected Functional Group Interconversions for Acetyl and Methoxy Groups
Functional GroupTransformationReagentsProduct Functional GroupReference
Acetyl (C=O)ReductionNaBH₄, LiAlH₄Secondary Alcohol (-CH(OH)CH₃) researchgate.net
Acetyl (C=O)Reductive DeoxygenationN₂H₄, KOH (Wolff-Kishner)Ethyl (-CH₂CH₃)Generic
Acetyl (CH₃)Enaminone FormationDMF-DMAEnaminone nih.govmdpi.com
Methoxy (-OCH₃)DemethylationBBr₃, TMS-I, HBrHydroxyl (-OH) encyclopedia.pubresearchgate.netrsc.org

Stereochemical Considerations in Synthesis

Stereochemistry becomes a critical consideration when transformations involving this compound create or modify chiral centers.

The synthesis of the planar this compound itself does not inherently involve stereocenters. However, subsequent reactions can introduce chirality. The most direct example is the reduction of the 3-acetyl group to a 1-hydroxyethyl group, which generates a stereocenter at the carbinol carbon. A non-stereoselective reduction using a reagent like NaBH₄ would result in a racemic mixture of (R)- and (S)-alcohols. To obtain a specific enantiomer, one could employ a stereoselective reducing agent, such as a borane (B79455) reagent pre-complexed with a chiral ligand (e.g., as in the Corey-Bakshi-Shibata reduction). Alternatively, enzymatic reduction could provide high enantioselectivity.

If the 5-azaindole core is functionalized via coupling reactions with chiral partners, the resulting products would be diastereomers. In such cases, the stereochemical outcome would need to be carefully analyzed, as steric interactions with the azaindole core could favor the formation of one diastereomer over another. For example, the ring closure to form related polycyclic systems has been shown to result in diastereomeric mixtures. mdpi.comencyclopedia.pub Any synthetic strategy involving chiral derivatives must account for the potential formation of stereoisomers and incorporate methods for their separation (e.g., chiral chromatography) or for their stereocontrolled synthesis.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

The structural framework of 3-Acetyl-6-methoxy-5-azaindole can be unequivocally established using a suite of NMR experiments. One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides initial information on the number and types of protons and carbons present. For this compound (C₁₀H₁₀N₂O₂), one would expect to observe distinct signals for the aromatic protons on the azaindole core, the methoxy (B1213986) group protons, the acetyl group protons, and the pyrrole (B145914) N-H proton.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those on the pyridine (B92270) ring of the azaindole core.

HMQC (Heteronuclear Multiple Quantum Coherence) or the more modern HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) is key for identifying longer-range (2-3 bond) couplings between protons and carbons. researchgate.net This technique provides the critical links between non-protonated carbons (like the carbonyl carbon and the carbons of the pyridine ring junction) and nearby protons, confirming the placement of the acetyl and methoxy groups on the azaindole scaffold. For example, correlations would be expected between the acetyl methyl protons and the acetyl carbonyl carbon (C=O), as well as the C3 carbon of the indole (B1671886) ring. Similarly, correlations from the methoxy protons to the C6 carbon would confirm its position.

The structures of various azaindole derivatives have been successfully characterized using these 2D NMR techniques, confirming the regioselectivity of their synthesis. researchgate.net

Table 1. Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound. (Data are hypothetical, based on general values for similar azaindole structures).
PositionAtom TypeExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
1N-H~11.0-12.0 (broad s)-
2C-H~8.0-8.5 (d)~125-130
3C-~115-120
4C-H~7.0-7.5 (s)~110-115
5N--
6C-~155-160
7C-H~8.5-9.0 (s)~140-145
3aC-~145-150
7aC-~120-125
Acetyl-CH₃C-H₃~2.5 (s)~25-30
Acetyl-C=OC-~190-195
Methoxy-CH₃C-H₃~4.0 (s)~55-60

Elucidation of Tautomerism and Conformational Dynamics via NMR

NMR spectroscopy is also a powerful tool for studying dynamic processes. guidechem.com For this compound, two primary dynamic phenomena can be investigated: tautomerism and conformational dynamics.

Tautomerism: Azaindole systems can exhibit annular tautomerism, involving the migration of the N-H proton between the nitrogen atoms of the heterocyclic rings. Furthermore, the 3-acetyl group introduces the possibility of keto-enol tautomerism, where a proton can migrate from the methyl group to the carbonyl oxygen, forming a vinyl alcohol (enol) species. While the keto form is generally predominant for simple acetyl groups, the equilibrium can be influenced by solvent and temperature. Variable-temperature NMR studies can help detect the presence of minor tautomeric forms and determine the thermodynamic parameters of the equilibrium. google.com

Conformational Dynamics: The single bond between the C3 of the azaindole ring and the acetyl group carbonyl carbon allows for rotation. Depending on the steric hindrance and electronic interactions with the rest of the molecule, there may be a preferred conformation or a measurable barrier to rotation. In some cases, if the rotational barrier is high enough, distinct sets of NMR signals for different rotamers (rotational isomers) can be observed, particularly at low temperatures. google.com

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique that provides information about the mass, and therefore the molecular formula, of a compound and its fragments.

High-Resolution Mass Spectrometry (HRESIMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is the gold standard for determining the precise molecular formula of a compound. rsc.org For this compound, HRESIMS would measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, to a high degree of accuracy (typically within 5 ppm). This allows for the calculation of its elemental composition. The known monoisotopic mass of C₁₀H₁₀N₂O₂ is 190.0742 u. guidechem.com An experimental HRESIMS measurement confirming this value would provide strong evidence for the compound's identity. This technique is routinely used to characterize newly synthesized indole and azaindole derivatives. nih.govacs.org

Table 2. HRESIMS Data for this compound.
Molecular FormulaCalculated Mass [M+H]⁺ (m/z)Observed Mass [M+H]⁺ (m/z)
C₁₀H₁₁N₂O₂⁺191.0815Within 5 ppm of calculated value

Fragmentation Pathways Analysis for Structural Insights

Tandem mass spectrometry (MS/MS) involves the isolation of a parent ion (like the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable structural information. A common fragmentation pattern for acetylated compounds is the neutral loss of ketene (B1206846) (CH₂=C=O, 42 u) or the loss of the acetyl radical (•COCH₃, 43 u). Other likely fragmentations for this molecule would involve the loss of a methyl radical (•CH₃, 15 u) from the methoxy group, followed by the loss of carbon monoxide (CO, 28 u). Analyzing these pathways helps to confirm the presence and connectivity of the functional groups.

Table 3. Plausible ESI-MS/MS Fragmentation for the [M+H]⁺ Ion of this compound.
Parent Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossMass Loss (u)
191.08148.06CH₃CO radical43
191.08176.06CH₃ radical15
176.06148.05Carbon Monoxide (CO)28

Coupling with Chromatographic Techniques (e.g., GC-MS, LC-MS)

For analyzing the compound in complex mixtures, such as during reaction monitoring or metabolic studies, mass spectrometry is coupled with a chromatographic separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. Derivatization might be required for the azaindole N-H group to improve volatility.

Liquid Chromatography-Mass Spectrometry (LC-MS) is more commonly used for compounds of this type, as it is well-suited for less volatile and more polar molecules. nih.gov LC-MS and its tandem version, LC-MS/MS, allow for the separation of the target compound from impurities, starting materials, and byproducts, with subsequent confirmation of its identity and quantity based on its retention time and mass spectrum. This method is standard for the analysis and quantification of a wide range of heterocyclic compounds in various matrices. acs.orgsci-hub.se

Vibrational and Electronic Spectroscopy

Spectroscopic techniques are fundamental to the structural characterization of novel compounds. While specific data for this compound is not available, the expected applications of FT-IR and UV-Vis spectroscopy are described below based on general principles and data from related structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a compound like this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups.

A hypothetical FT-IR data table for this compound would include:

N-H Stretch: A peak typically in the range of 3200-3500 cm⁻¹, corresponding to the pyrrole-like nitrogen in the azaindole ring.

C=O Stretch: A strong absorption band, expected around 1650-1700 cm⁻¹, indicative of the acetyl group's carbonyl.

C-O Stretch: Bands associated with the methoxy group, typically found in the 1000-1300 cm⁻¹ region.

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the fused aromatic ring system.

C-H Stretches: Absorptions for aromatic and aliphatic C-H bonds would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Without experimental data, a specific data table cannot be populated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The azaindole core, being an extended π-system, is expected to exhibit distinct absorption bands in the UV region. The acetyl and methoxy substituents would influence the position and intensity of these absorptions.

A general UV-Vis analysis for this compound would likely reveal π → π* transitions characteristic of the bicyclic aromatic system. The specific wavelengths (λmax) of maximum absorbance would depend on the solvent used. For related azaindole structures, these transitions are often observed in the 250-350 nm range.

A data table for UV-Vis spectroscopy would typically list the λmax values and the corresponding molar absorptivity (ε), but this information is not available from the conducted searches.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. An analysis of this compound would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state. This technique is crucial for understanding the molecule's conformation and how it packs in a crystal lattice. uni-rostock.deuni-rostock.deacs.org

A crystallographic data table would include parameters such as:

Crystal system

Space group

Unit cell dimensions (a, b, c, α, β, γ)

Volume (V)

Density (calculated)

Number of molecules per unit cell (Z)

Despite the importance of this technique in structural chemistry, a published crystal structure for this compound was not found in the Cambridge Structural Database (CSD) or other public repositories based on the searches performed.

Theoretical and Computational Chemistry

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ajchem-a.com It is widely employed to determine optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. researchgate.net For 3-Acetyl-6-methoxy-5-azaindole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d) or higher, would predict the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. researchgate.netnih.gov

The geometry is dictated by the fusion of the pyrrole (B145914) and pyridine (B92270) rings, with the acetyl and methoxy (B1213986) substituents. The azaindole core is largely planar, and the orientation of the acetyl and methoxy groups relative to this plane would be a key outcome of the geometry optimization. These structural parameters are crucial as the precise 3D arrangement of atoms governs how the molecule interacts with its environment, including protein binding sites.

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative) Note: These are representative values based on standard bond lengths and angles for similar chemical fragments. Precise values require specific DFT calculations for this molecule.

ParameterAtoms InvolvedPredicted Value
Bond Lengths
Carbonyl C=OC(acetyl)-O(acetyl)~1.23 Å
Pyrrole N-HN(pyrrole)-H~1.01 Å
Pyridine C-NC(pyridine)-N(pyridine)~1.34 Å
Methoxy C-OC(ring)-O(methoxy)~1.36 Å
Methoxy C-HO-C(methyl)~1.43 Å
Bond Angles
C-C-O (acetyl)C(ring)-C(acetyl)-O(acetyl)~120°
C-N-C (pyridine)C-N-C~117°
C-O-C (methoxy)C(ring)-O-C(methyl)~118°

Calculation of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). ajchem-a.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netisfcppharmaspire.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. isfcppharmaspire.com

Table 2: Representative Frontier Orbital Energies for Azaindole Analogs Note: Values are illustrative and depend on the specific molecule and computational method.

Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Substituted Indole (B1671886)-5.5 to -6.0-1.0 to -1.5~4.0 - 5.0
Substituted Azaindole-6.0 to -6.5-1.5 to -2.0~4.0 - 4.5
Nitro-substituted Chromophore-6.2-3.72.5

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors indicating regions of varying electron density. Typically, red or yellow areas represent negative potential (electron-rich) and are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor) and are prone to nucleophilic attack. medcraveonline.comuni-muenchen.de

In this compound, the MEP analysis would likely show:

Negative Potential (Red/Yellow): The oxygen atom of the acetyl group, the oxygen of the methoxy group, and the nitrogen atom in the pyridine ring are expected to be the most electron-rich regions, making them primary sites for hydrogen bonding and interaction with electrophiles. acs.org

Positive Potential (Blue): The hydrogen atom attached to the pyrrole nitrogen (N-H) would be the most significant region of positive potential, marking it as a key hydrogen bond donor site.

This analysis is critical for understanding non-covalent interactions, particularly in the context of ligand-receptor binding. researchgate.net

Table 3: Predicted Reactive Sites from MEP Analysis for this compound

SiteFunctional GroupPredicted Electrostatic PotentialPredicted Reactivity
Carbonyl OxygenAcetyl GroupNegativeElectrophilic Attack / H-Bond Acceptor
Pyridine NitrogenAzaindole CoreNegativeElectrophilic Attack / H-Bond Acceptor / Metal Coordination
Methoxy OxygenMethoxy GroupNegativeH-Bond Acceptor
Pyrrole N-HAzaindole CorePositiveNucleophilic Attack / H-Bond Donor

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction (e.g., UV-Vis, IR)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their electronically excited states. medcraveonline.comsapub.org It is a powerful method for predicting spectroscopic properties. materialsciencejournal.org

UV-Vis Spectra: TD-DFT can calculate the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. acs.org The calculations would predict the maximum absorption wavelengths (λmax) corresponding to electronic transitions, such as π → π* transitions within the aromatic azaindole system and n → π* transitions involving the carbonyl group. materialsciencejournal.org

IR Spectra: While ground-state DFT is used to calculate vibrational frequencies, TD-DFT can be applied to excited states. For ground-state IR spectra, DFT calculations can predict the frequencies of fundamental vibrational modes. nih.gov For this compound, this would allow for the assignment of characteristic peaks, such as the C=O stretching of the acetyl group, the N-H stretching of the pyrrole ring, and the C-O stretching of the methoxy group. nih.gov

Table 4: Predicted Characteristic IR Frequencies for this compound Note: Values are typical ranges for the specified functional groups.

Functional GroupVibrational ModePredicted Wavenumber (cm-1)
Pyrrole N-HStretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Acetyl C=OStretching1680 - 1700
Aromatic C=C/C=NStretching1450 - 1600
Methoxy C-OStretching1200 - 1275

Molecular Modeling and Docking Studies

Molecular modeling, and specifically docking, simulates the interaction between a small molecule (ligand) and a macromolecular target, typically a protein, to predict binding conformations and affinities. isfcppharmaspire.com

Ligand-Target Binding Mode Prediction and Energetics

Given that the azaindole scaffold is a key component in numerous kinase inhibitors, molecular docking studies of this compound are highly relevant. mdpi.comgoogle.comresearchgate.net Azaindoles are often designed to mimic the adenine (B156593) moiety of ATP, binding in the hinge region of protein kinases. mdpi.com Another prominent target for related scaffolds is HIV-1 Integrase. mdpi.comacs.orgnih.gov

A typical docking simulation would place this compound into the active site of a target protein (e.g., a protein kinase or HIV-1 integrase) and calculate the most favorable binding poses and their corresponding binding energies (scoring functions). nih.govmdpi.com

Predicted binding interactions would likely include:

Hydrogen Bonding: The N-H group of the pyrrole and the nitrogen of the pyridine ring (N7) can form crucial bidentate hydrogen bonds with the hinge region of a kinase. mdpi.comnih.gov The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor. sci-hub.sevulcanchem.com

Hydrophobic Interactions: The bicyclic azaindole ring and the methyl portions of the acetyl and methoxy groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Metal Coordination: For metalloenzymes like HIV-1 integrase, the nitrogen atom of the pyridine ring and the carbonyl oxygen can coordinate with essential metal ions (e.g., Mg²⁺) in the active site. vulcanchem.com

These predicted interactions provide a rational basis for the molecule's potential biological activity and can guide further chemical modifications to enhance potency and selectivity. nih.govijper.org

Table 5: Potential Protein Targets and Key Binding Interactions for Azaindole Scaffolds

Protein Target ClassExample ProteinKey Interacting Residues (from literature)Potential Interactions with this compound
Protein Kinases ROCK2, p38α MAP KinaseMet, Lys, Asp, Glu (in hinge region)H-bonds from pyrrole N-H and to pyridine N; H-bond to acetyl C=O
Retroviral Integrases HIV-1 IntegraseAsp64, Asp116, Glu152, Lys159, Tyr212Metal coordination via pyridine N and acetyl O; π-stacking with Tyr212
Melatonin (B1676174) Receptors MT₁, MT₂Aromatic amino acidsCharge-transfer interactions with the indole ring; H-bonds from amide moieties (in related ligands)

Conformational Analysis and Dynamics Simulations

The conformational landscape of this compound is influenced by the rotational freedom around the single bonds connecting the acetyl and methoxy groups to the azaindole core. Theoretical studies, often employing quantum mechanical methods, can predict the preferred orientations of these substituents. For instance, the acetyl group can adopt different conformations relative to the pyrrole ring, and the methoxy group can be oriented in various ways relative to the pyridine ring. These conformational preferences are dictated by a delicate balance of steric hindrance and electronic interactions.

Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior of this compound over time. mdpi.comnih.gov These simulations can reveal how the molecule flexes and contorts in different environments, such as in a solvent or when interacting with a biological target. By simulating the motion of atoms over time, MD can identify the most stable and frequently occurring conformations, as well as the energy barriers between them. researchgate.net For related azaindole structures, MD simulations have been used to understand their interactions with protein active sites, revealing key hydrogen bonding and stacking interactions that contribute to their biological activity. vulcanchem.com While specific MD simulation data for this compound is not extensively published, the principles from studies on similar molecules can be applied to understand its likely dynamic behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For azaindole derivatives, QSAR studies have been instrumental in identifying key structural features that influence their potency as inhibitors of various enzymes, such as kinases. sci-hub.sesci-hub.se

In the context of this compound, a QSAR model would analyze how variations in its structure affect a specific biological activity. For example, by comparing the activity of a series of related 5-azaindole (B1197152) derivatives with different substituents, a QSAR model can be developed. Such models often use descriptors that quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. researchgate.net

For a series of substituted 4- and 6-azaindole-3-carboxamides, a QSAR study revealed that the presence of methyl, methoxy, fluorine, and chlorine substituents could enhance their binding affinity. researchgate.net This suggests that the methoxy group in this compound could play a favorable role in its biological activity. The acetyl group at the 3-position is also a key feature that would be considered in a QSAR model, as its size, polarity, and hydrogen bonding capacity can significantly impact interactions with a biological target.

Prediction of Physicochemical Descriptors and Bioisosteric Relationships

Theoretical Assessment of Lipophilicity (Log P), Polar Surface Area (tPSA), and Solubility (Log S) Implications for Scaffold Design

The physicochemical properties of a molecule are crucial for its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). Theoretical methods can predict these properties for this compound, providing valuable insights for scaffold design in medicinal chemistry. researchgate.net

Lipophilicity (Log P): This parameter measures a compound's affinity for a lipid-like environment versus an aqueous one. A balanced Log P is often desirable for drug candidates. The predicted Log P for this compound is approximately 1.03. chemsrc.com

Topological Polar Surface Area (tPSA): tPSA is a descriptor that correlates with a molecule's ability to permeate cell membranes. It is calculated based on the surface area of polar atoms (oxygen and nitrogen) in the molecule. The calculated tPSA for this compound is 45.75 Ų. chemsrc.com

These predicted values suggest that this compound possesses a moderate level of lipophilicity and a tPSA value that is generally considered favorable for cell permeability.

Physicochemical DescriptorPredicted Value
Log P 1.03 chemsrc.com
tPSA (Ų) 45.75 chemsrc.com
Molecular Weight ( g/mol ) 190.2 guidechem.com
Molecular Formula C10H10N2O2 guidechem.com

Comparison of Azaindole and Indole Systems from a Theoretical Standpoint

Azaindoles are considered bioisosteres of indoles, meaning they are structurally similar and can elicit similar biological responses. pharmablock.comchemistryviews.org The replacement of a carbon atom in the indole's benzene (B151609) ring with a nitrogen atom to form an azaindole can significantly alter the molecule's physicochemical and electronic properties. mdpi.comnih.gov

From a theoretical standpoint, the introduction of the nitrogen atom in the 5-position of the azaindole ring, as in this compound, has several key consequences:

Electron Distribution: The nitrogen atom is more electronegative than carbon, leading to a redistribution of electron density within the aromatic system. This can affect the molecule's reactivity and its ability to participate in hydrogen bonding and other non-covalent interactions. shareok.org

Dipole Moment: The presence of the nitrogen atom introduces a dipole moment, which can influence the molecule's solubility and its interactions with polar environments, including the active sites of proteins. nih.gov

Hydrogen Bonding: The pyridine nitrogen of the azaindole ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that is not present in the corresponding indole. pharmablock.com

pKa: The basicity of the azaindole ring is influenced by the position of the nitrogen atom. This can affect the molecule's ionization state at physiological pH, which in turn impacts its solubility and ability to cross cell membranes. shareok.org

Solubility: Azaindoles generally exhibit improved aqueous solubility compared to their indole counterparts, which can be a significant advantage in drug development. nsf.gov

Computational studies comparing indole and azaindole have shown that while they share many structural similarities, the electronic differences can lead to distinct interaction profiles with biological targets. acs.orgresearchgate.netaip.orgmdpi.com These differences are often exploited by medicinal chemists to fine-tune the properties of a drug candidate to improve its efficacy and safety profile.

Biological Activity and Mechanistic Investigations Pre Clinical/in Vitro Focus

Structure-Activity Relationship (SAR) Studies

The biological activity of azaindole derivatives is significantly influenced by the type and position of substituents on the azaindole core.

Impact of Substitution Patterns on Biological Activity

Structure-activity relationship (SAR) studies have demonstrated that the substitution pattern on the azaindole ring is a critical determinant of biological activity. For instance, in a series of 7-azaindole (B17877) derivatives, positions 1, 3, and 5 were identified as the most active sites for modification to create effective anticancer agents. nih.gov The introduction of alkyl, aryl carboxamide, and heterocyclic rings has proven to be a successful strategy. nih.gov In the context of kinase inhibition, the presence of a nitrogen atom in the azaindole ring enhances the potential for hydrogen bond interactions within the ATP binding site. mdpi.com

Disubstitution on the azaindole ring has been employed to synthesize novel analogs with enhanced properties. For example, 3,5-disubstituted-7-azaindole derivatives have been prepared and shown to be good kinase inhibitors. researchgate.net Similarly, the development of 3,6-diaryl 7-azaindoles has been explored for HIV-1 integrase inhibition, with studies indicating that para-substitution on the C3 aryl ring and the presence of an aryl group at the C6 position are important for enhanced activity. acs.org

The nature of the substituent also plays a crucial role. In a study of 7-azaindole analogs, the variation of the sulfonamide moiety attached to the N-1 position significantly impacted cytotoxic effects against cancer cell lines. researchgate.net Specifically, a p-methylphenyl group on the sulfonamide moiety was found to be the most effective. researchgate.net

Table 1: Impact of Substitution on the Biological Activity of Azaindole Derivatives
Azaindole Core Position of Substitution Substituent Type Observed Biological Activity Reference
7-Azaindole1, 3, 5Alkyl, Aryl Carboxamide, Heterocyclic RingAnticancer nih.gov
7-Azaindole1p-Methylphenyl sulfonamideCytotoxicity researchgate.net
7-Azaindole3, 5Imidazole derivativesKinase Inhibition researchgate.net
7-Azaindole3, 6Aryl groupsHIV-1 Integrase Inhibition acs.org
5-Azaindole (B1197152)Not SpecifiedVariousKinase Inhibition mdpi.com

Role of the 3-Acetyl and 6-Methoxy Groups in Biological Interactions

The 3-acetyl and 6-methoxy groups are key functional groups that can significantly influence the biological activity of the 5-azaindole scaffold. The carbonyl group of the 3-acetyl moiety can act as a hydrogen bond acceptor, which is a critical interaction for binding to various biological targets, including enzymes like kinases. sci-hub.se For example, in C3-substituted indolones, the carbonyl group, along with the indole (B1671886) NH, forms key hydrogen bonds with protein kinases. sci-hub.se

The 6-methoxy group, an electron-donating group, can modulate the electronic properties of the azaindole ring system. In some instances, a methoxy (B1213986) group has been shown to be favorable for activity. For example, in the development of 5-lipoxygenase-activating protein (FLAP) inhibitors, a methoxy group on a pyridine (B92270) ring attached to the indole core was part of the lead compound with excellent in vitro and in vivo activities. acs.org Similarly, in the optimization of benzimidazole-based DprE1 inhibitors, which were developed from an azaindole scaffold, the substitution with a 6-methoxy group enhanced antimycobacterial activity. nih.gov The design of potent melatonin (B1676174) agonists also utilized a 6-methoxy-7-azaindole scaffold. lookchem.comacs.org

Table 2: Influence of 3-Acetyl and 6-Methoxy Groups on Biological Activity
Functional Group Position Potential Role in Biological Interactions Example Target/Activity Reference
3-Acetyl3Hydrogen bond acceptorProtein Kinase Inhibition sci-hub.sesci-hub.se
6-Methoxy6Modulates electronic properties, enhances activityDprE1 Inhibition, Melatonin Receptor Agonism nih.govlookchem.comacs.org

Positional Isomerism Effects on Biological Profiles

The position of the nitrogen atom in the pyridine ring of the azaindole scaffold significantly affects the molecule's physicochemical properties and biological activity. nih.gov There are four positional isomers: 4-, 5-, 6-, and 7-azaindole. nih.gov

Studies comparing different azaindole isomers have shown that the 5-azaindole ring can be more favorable than the 7-azaindole ring for certain activities, such as cytotoxicity. researchgate.net In the development of Cdc7 kinase inhibitors, isomeric 4-, 6-, and 7-azaindoles demonstrated lower inhibitory activity and selectivity compared to their 5-azaindole counterparts. mdpi.com Conversely, in other contexts, the 7-azaindole scaffold is more commonly found in biologically active molecules. nih.gov For instance, in the development of cannabinoid receptor 2 (CB2) agonists, a switch from a 6-azaindole (B1212597) to a 5-azaindole template led to a potent agonist with high CNS penetration. acs.org This highlights that the optimal isomer is target-dependent.

Table 3: Comparison of Biological Activity Based on Azaindole Isomerism
Azaindole Isomer Target/Activity Observation Reference
5-AzaindoleCytotoxicityMarginally better than 7-azaindole researchgate.net
5-AzaindoleCdc7 Kinase InhibitionMore active and selective than 4-, 6-, and 7-azaindole isomers mdpi.com
5-AzaindoleCB2 Receptor AgonismLed to a potent agonist with high CNS penetration compared to the 6-azaindole analog acs.org

Molecular Mechanisms of Action (In vitro/Cellular)

The biological effects of 3-Acetyl-6-methoxy-5-azaindole and its analogs are mediated through their interactions with various molecular targets, primarily enzymes and receptors.

Enzyme Inhibition Studies (e.g., Kinases, Topoisomerases, Integrases)

Azaindole derivatives are well-documented as inhibitors of various enzymes, particularly protein kinases. mdpi.comnih.gov The azaindole scaffold serves as a bioisostere for the purine (B94841) ring of ATP, allowing it to bind to the ATP-binding site of kinases. nih.gov The nitrogen atom of the azaindole ring can form crucial hydrogen bonds with the hinge region of the kinase. nih.gov

Specific examples of kinase inhibition by azaindole derivatives include:

Cdc7 Kinase: Substituted 5-azaindole derivatives have been developed as inhibitors of Cdc7 kinase, with some showing good selectivity over other kinases like CDK2. mdpi.comresearchgate.net

c-Met Kinase: N-1 substituted 4-azaindole (B1209526) derivatives have been identified as potent c-Met inhibitors. nih.gov

DYRK Kinases: 7-azaindole derivatives have shown nanomolar potency against DYRK1B and DYRK2 kinases, which are implicated in the progression of glioblastoma. nih.gov

HDAC6: A 7-azaindole sulfonamide exhibited anti-proliferative activity through the inhibition of HDAC6 with good selectivity. nih.gov

Beyond kinases, azaindole derivatives have also been investigated as inhibitors of other enzymes:

HIV-1 Integrase: 3,6-diaryl 7-azaindoles have been synthesized and evaluated for their ability to inhibit the strand transfer activity of HIV-1 integrase. acs.org

DprE1: Azaindole derivatives have been identified as inhibitors of DprE1, an enzyme essential for the synthesis of the mycobacterial cell wall. nih.gov

Receptor Agonism/Antagonism (e.g., Melatonin Receptors, Cannabinoid Receptors)

In addition to enzyme inhibition, azaindole-based compounds have been designed to interact with G-protein coupled receptors (GPCRs).

Melatonin Receptors: 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives have been synthesized and identified as potent melatonin receptor agonists. lookchem.comacs.orgucsd.edu

Cannabinoid Receptors: A series of novel 5-azaindole derivatives were developed as potent CB2 receptor agonists for the potential treatment of chronic pain. acs.org In a different study, indole-2-carboxamides, which share structural similarities, were identified as allosteric modulators of the CB1 receptor. acs.org

CRTh2 Receptor: A 7-azaindole-3-acetic acid scaffold was identified as a novel antagonist for the CRTh2 receptor, with potential applications in treating allergic diseases. researchgate.net

5-HT6 Receptor: While not directly involving this compound, ligands for the serotonin (B10506) 6 (5-HT6) receptor, which can be indole-based, have been studied for their metabolic effects. mdpi.com

Interactions with Biomolecules

Tubulin Polymerization Inhibition: Research on azaindole derivatives has demonstrated their potential to interact with tubulin, a critical protein involved in microtubule formation and cell division. nih.gov Studies on related azaindole compounds, CM01 and CM02, have shown that they inhibit tubulin polymerization in a dose-dependent manner. nih.gov These compounds were found to selectively compete with colchicine (B1669291) for its binding site on tubulin, suggesting that this is a key mechanism of their cytotoxic action. nih.gov While direct studies on this compound's effect on tubulin are not specified in the provided results, the activity of other azaindole derivatives provides a strong rationale for investigating this interaction. The ability to disrupt microtubule dynamics is a hallmark of several successful anticancer agents. mdpi.com

DNA Binding: Some bioactive derivatives containing an indol-3-yl-glyoxylamide scaffold, a structure related to acetyl-azaindole, have been shown to bind to DNA. nih.gov For instance, certain bis(indolyl)glyoxylamides were found to interact with a DNA-TopoII complex, with the glyoxylamide moiety playing a crucial role in forming hydrogen bonds with DNA. nih.gov This suggests a potential for this compound to also interact with DNA, although specific studies are needed to confirm this.

Cellular Pathway Modulation

Cell Cycle Arrest: A common consequence of tubulin polymerization inhibition is the arrest of the cell cycle at the G2/M phase, preventing cells from entering mitosis. nih.gov Azaindole derivatives CM01 and CM02 have been shown to induce G2/M cell cycle arrest in various cancer cell lines. researchgate.netnih.gov This disruption of the cell cycle is a primary mechanism for their potent cytostatic effects. nih.gov Other related indole derivatives have also been reported to cause G2/M phase arrest. nih.govsci-hub.sesci-hub.se

Apoptosis Induction: The disruption of cellular processes like microtubule formation and DNA replication often leads to programmed cell death, or apoptosis. Several studies on azaindole and related indole derivatives have confirmed their ability to induce apoptosis in cancer cells. nih.govsci-hub.sesci-hub.seresearchgate.net For example, some indolyl-chalcone derivatives were found to significantly induce apoptosis in MCF-7 breast cancer cell lines. sci-hub.se Similarly, certain sulfonamide derivatives have been shown to induce apoptosis in leukemia cells through both extrinsic and intrinsic pathways. ualberta.ca The induction of apoptosis is a desirable characteristic for anticancer agents, as it leads to the elimination of malignant cells.

In vitro Bioactivity Spectrum

Cytotoxicity Profiles in Cell Lines

Derivatives of azaindole have demonstrated significant cytotoxic effects against a variety of cancer cell lines. researchgate.netnih.gov For instance, the azaindole derivatives CM01 and CM02 exhibited potent cytostatic effects on several cancer cell lines, including those that are multidrug-resistant (MDR). researchgate.netnih.gov The cytotoxicity of these compounds is often evaluated using MTT assays, which measure cell viability. nih.gov

Compound/Derivative ClassTested Cell LinesObserved EffectReference
Azaindole derivatives (CM01, CM02)Cervix, kidney, lung, and breast carcinoma cell linesPotent cytostatic effects, effective against MDR cell lines nih.gov
N-substituted sulphonyl-3-indolyl heterocyclesHepG-2 (liver), MCF-7 (breast), HCT-116 (colon)Better anticancer activities than doxorubicin sci-hub.sesci-hub.se
Indole-based oxalamide and aminoacetamide derivativesHeLa (cervical)Cytotoxicity dependent on substitution at position 3 nih.gov
3-amino-1H-7-azaindole derivativesHeLa (cervical), HepG2 (liver), MCF-7 (breast)Increased activity compared to 5-fluorouracil nih.gov

Antimicrobial Activity

The indole and azaindole scaffolds have also been investigated for their antimicrobial properties.

Antibacterial Activity: Certain substituted 3-aryl indoles have demonstrated significant antibacterial activity. rjptonline.org For example, 3-(2-nitro-4-(trifluoromethyl)phenyl)-1H-indole was found to have notable antimicrobial effects. rjptonline.org Additionally, some acylide derivatives have shown good antibacterial activities against Gram-positive pathogens like Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

Antifungal Activity: 3-substituted indoles have been noted for their potent fungicidal activity. rjptonline.org

Antiviral Activity: The drug Arbidol, which contains an indole core, is known for its excellent antiviral properties. rjptonline.org

Compound/Derivative ClassActivity TypeTarget OrganismsReference
Substituted 3-aryl indolesAntibacterialGeneral antimicrobial activity noted rjptonline.org
Acylide derivativesAntibacterialGram-positive pathogens (e.g., Staphylococcus aureus) nih.gov
3-substituted indolesAntifungalGeneral fungicidal activity noted rjptonline.org
Arbidol (indole derivative)AntiviralGeneral antiviral property noted rjptonline.org

Anti-inflammatory and Antioxidant Activities (In vitro)

Anti-inflammatory Activity: Several indole derivatives have been synthesized and evaluated for their anti-inflammatory properties. rjptonline.org For instance, 2-(1-benzyl-5-methoxy-2-phenyl-1H-benzo[g]indol-3-yl) acetic acid showed remarkable anti-inflammatory activity in vivo. rjptonline.org The mechanism of action for some of these compounds involves the inhibition of COX-2, a key enzyme in the inflammatory pathway. rjptonline.org

Antioxidant Activity: A series of indole derivatives have been synthesized and evaluated for their antioxidant properties. rjptonline.org Additionally, 7-azaindole based carbohydrazides and 1,3,4-oxadiazoles have shown antioxidant activity in vitro. researchgate.net The antioxidant potential is often assessed through assays that measure radical scavenging effects, such as the DPPH assay. researchgate.netfrontiersin.org

Applications in Chemical Biology and Rational Drug Design

Azaindoles as Privileged Scaffolds in Medicinal Chemistry

In medicinal chemistry, a "privileged scaffold" is a molecular core structure that is capable of binding to multiple, often unrelated, biological targets, making it a fertile starting point for the development of new drugs. nih.govresearchgate.net The azaindole framework is widely recognized as such a privileged structure. nih.govresearchgate.netpharmablock.com Its derivatives have shown a remarkable breadth of biological activities, leading to their use in developing treatments for a wide array of diseases. nih.govresearchgate.netsci-hub.se The versatility of the azaindole core, including the 5-azaindole (B1197152) isomer central to 3-Acetyl-6-methoxy-5-azaindole, allows for extensive chemical modification to fine-tune its pharmacological profile. nih.gov

A fundamental strategy in drug design is bioisosterism, where a part of a molecule is replaced by another group with similar physical or chemical properties to enhance desired biological or physical attributes without drastically changing the chemical structure. Azaindoles are considered excellent bioisosteres of both indole (B1671886) and purine (B94841) systems. nih.govpharmablock.cominter-chem.pl

The replacement of a carbon-hydrogen (C-H) group in the indole ring with a nitrogen atom to form an azaindole alters the electron density distribution and introduces a hydrogen bond acceptor. nih.govinter-chem.pl This modification can lead to several advantages:

Improved Physicochemical Properties: The nitrogen atom can increase aqueous solubility and modulate the lipophilicity (LogP) and acid dissociation constant (pKa) of the molecule, which are critical factors for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov

Enhanced Target Binding: The pyridine (B92270) nitrogen of the azaindole ring can form an additional hydrogen bond with the target protein, potentially increasing binding affinity and potency. pharmablock.com This is particularly relevant for targets like kinases, where the azaindole can mimic the hydrogen bonding pattern of the adenine (B156593) base of ATP. pharmablock.comnih.gov

Novel Intellectual Property: Creating azaindole analogues of existing indole-based drugs allows for the generation of new chemical entities with distinct patentability. pharmablock.com

The 5-azaindole scaffold, specifically, has been explored as a bioisosteric replacement in various drug discovery programs, with studies indicating that this particular isomer can offer a unique profile of activity and properties compared to other azaindole isomers. nih.govpharmablock.com

The privileged nature of the azaindole scaffold makes it an ideal starting point for the design of new lead compounds and chemical probes. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.

Medicinal chemists frequently utilize the azaindole core to generate libraries of diverse compounds for high-throughput screening. nih.govsci-hub.se The functionalization of the azaindole ring at various positions allows for systematic exploration of the structure-activity relationship (SAR). For a compound like this compound, the substituents are key to its potential interactions:

The 3-acetyl group can act as a hydrogen bond acceptor and its orientation can influence binding to a target protein. C3-substituted indolones (a related scaffold) are known to be potent protein kinase inhibitors, as the carbonyl group can form key hydrogen bonds. sci-hub.se

The 6-methoxy group can impact solubility and metabolic stability. In some series, methoxy (B1213986) substitutions have been shown to enhance antimycobacterial activity. nih.gov

The development of numerous clinical candidates and approved drugs containing the azaindole moiety underscores its importance in generating effective therapeutic agents. nih.govsci-hub.senih.gov

Bioisosteric Replacements for Indole and Purine Systems

Strategies for Optimizing Azaindole-Based Candidates

Once an initial hit compound containing a 5-azaindole scaffold is identified, several rational design strategies are employed to optimize it into a clinical candidate with improved potency, selectivity, and pharmacokinetic properties.

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds. It begins by screening libraries of small chemical fragments (typically with a molecular weight <300 Da) to identify those that bind weakly to the biological target. researchgate.net Once a fragment hit is identified, it is grown or linked with other fragments to produce a more potent lead compound.

The azaindole core is an excellent fragment for FBDD due to its small size and its ability to form key interactions with protein targets. nih.govresearchgate.net The discovery of Vemurafenib, a 7-azaindole-based kinase inhibitor, is a landmark success for the FBDD approach. mdpi.com Similarly, the 5-azaindole scaffold can be used as a starting fragment. Researchers can identify a 5-azaindole fragment that binds to a target and then use synthetic chemistry to add substituents, such as the acetyl and methoxy groups found in this compound, to optimize interactions and build potency. nih.govresearchgate.net

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target, which is often obtained through techniques like X-ray crystallography or NMR spectroscopy. researchgate.net This knowledge allows chemists to visualize how a ligand binds to its target and to design new compounds with improved interactions.

For azaindole-based compounds, SBDD is crucial for optimizing their binding. nih.govresearchgate.net For instance, crystal structures of azaindole derivatives bound to kinases reveal how the scaffold's nitrogen atoms interact with the "hinge region" of the ATP-binding site. nih.govresearchgate.net This information guides the rational design of substituents on the azaindole ring to exploit specific pockets within the binding site, thereby enhancing potency and selectivity. Docking studies can predict how modifications, such as the addition of a 3-acetyl or 6-methoxy group to a 5-azaindole core, will affect the binding mode and affinity for a specific target. researchgate.net

The azaindole scaffold is particularly prominent in the development of inhibitors for protein kinases, a class of enzymes that play a critical role in cellular signaling pathways. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer. nih.govsci-hub.se The ability of azaindoles to mimic ATP and form hydrogen bonds in the kinase ATP-binding site makes them a highly effective scaffold for designing kinase inhibitors. nih.gov

Different isomers and substitution patterns of the azaindole ring can be used to achieve selectivity for specific kinases. While 7-azaindoles are common in marketed kinase inhibitors, 4-, 5-, and 6-azaindole (B1212597) derivatives are also being actively investigated. nih.govpharmablock.com For instance, substituted 5-azaindole derivatives have been developed and tested as inhibitors of kinases like Cdc7. nih.gov

The development of a compound like this compound would involve assessing its activity against a panel of kinases and other biological targets. The specific substitution pattern is designed to confer selectivity for a particular biological pathway, aiming to maximize therapeutic efficacy while minimizing off-target effects. For example, in the development of antimycobacterial agents targeting DprE1, the replacement of an azaindole core with a benzimidazole (B57391) scaffold (another bicyclic heterocycle) while retaining a 6-methoxy group on the ring system demonstrated the importance of such substituents for maintaining potent activity. nih.gov This highlights the modular nature of drug design, where core scaffolds and their substituents are systematically varied to achieve a desired biological effect.

Future Directions and Emerging Research

Development of Novel and Efficient Synthetic Routes for Azaindoles

The synthesis of the azaindole core has been a long-standing challenge for organic chemists, primarily due to the electronic properties of the pyridine (B92270) ring. nih.gov Traditional indole (B1671886) syntheses like the Fischer and Madelung cyclizations often prove ineffective for azaindole synthesis. rsc.org However, recent advancements in organometallic chemistry and catalysis are providing innovative solutions.

Modern approaches increasingly rely on metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, for the construction and functionalization of the azaindole nucleus. nih.govmdpi.com For instance, an efficient one-pot method for synthesizing C3,C6-diaryl 7-azaindoles has been developed using a chemo-selective Suzuki-Miyaura cross-coupling reaction. acs.org This method starts from 6-chloro-3-iodo-N-protected 7-azaindoles and has demonstrated tolerance for various functional groups, achieving good to excellent yields. acs.org

Transition-metal-free synthesis is another burgeoning area. Researchers have developed a method using dual activation catalysis with N-heterocyclic carbenes (NHCs) to produce 2-aryl-azaindoles in high yields. nih.gov This approach is notable for its broad substrate scope and its ability to create previously inaccessible azaindole structures. nih.gov Additionally, alkali-amide controlled domino reactions offer a selective synthesis of 7-azaindoles and their reduced counterparts, 7-azaindolines, from readily available starting materials like 2-fluoro-3-methylpyridine (B30981) and arylaldehydes. rsc.org

Microwave-assisted synthesis has also emerged as a powerful tool to accelerate reaction times and improve yields. vanderbilt.eduorganic-chemistry.org One such method facilitates the synthesis of a library of N(1)-acylated (aza)indole alkanoic esters and acids, demonstrating the potential for parallel synthesis and scalability. vanderbilt.edu

Future efforts will likely focus on the development of even more atom-economical and environmentally benign synthetic strategies. This includes the expanded use of C-H activation, multi-component reactions (MCRs), and flow chemistry to streamline the synthesis of complex azaindole derivatives like 3-acetyl-6-methoxy-5-azaindole. mdpi.comacs.org

Synthetic Method Key Features Example Application Reference
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of boronic acids with halides.One-pot synthesis of C3,C6-diaryl 7-azaindoles. acs.org
Sonogashira Coupling Palladium-catalyzed coupling of terminal alkynes with aryl or vinyl halides.Two-step synthesis of 2-substituted 7-azaindoles. organic-chemistry.org
N-Heterocyclic Carbene (NHC) Catalysis Transition-metal-free synthesis via interception of reactive intermediates.Synthesis of 2-aryl-azaindoles. nih.gov
Microwave-Assisted Synthesis Accelerated reaction times and improved yields.Parallel synthesis of N(1)-acylated (aza)indole libraries. vanderbilt.edu
Multi-Component Reactions (MCRs) One-pot synthesis of complex molecules from three or more starting materials.Synthesis of highly substituted 7-azaindole (B17877) derivatives. acs.org

Advanced Computational Methodologies for Predictive Modeling

The role of computational chemistry in drug discovery and materials science is rapidly expanding. For azaindole derivatives, in silico methods are proving invaluable for predicting biological activity, understanding structure-activity relationships (SAR), and guiding the design of new compounds. nih.gov

Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand to a biological target. For example, docking studies of 7-azaindole derivatives into the active site of HIV-1 integrase have helped to understand the crucial interactions, such as hydrophobic interactions and electrostatic interactions with magnesium ions, that are necessary for inhibitory activity. acs.orgvulcanchem.com Similar studies have been performed for other targets like protein kinases, where the azaindole scaffold's ability to form key hydrogen bonds is explored. jst.go.jpsci-hub.se

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is another powerful tool. A 3D-QSAR study on novel 7-azaindole and 7-azaisatin derivatives provided insights into the structural features required for anticancer activity, highlighting the importance of electronegative and electropositive groups at specific positions. researchgate.net

Density Functional Theory (DFT) calculations are employed to investigate the structural and electronic properties of azaindole complexes. These studies can help to understand ligand conformations and their influence on the stability and vibrational properties of metal complexes, which is particularly relevant for the development of new therapeutic agents. mdpi.com

The future of computational modeling for azaindoles will likely involve the integration of multiple techniques, including machine learning and artificial intelligence, to build more accurate predictive models. These advanced models will accelerate the discovery of new this compound derivatives with desired properties by enabling virtual screening of large compound libraries and providing deeper insights into their mechanism of action. nih.govresearchgate.net

Computational Method Application Key Insights Reference
Molecular Docking Predicting ligand-protein binding modes and affinities.Identified key interactions of 7-azaindoles with HIV-1 integrase and kinase active sites. acs.orgjst.go.jp
3D-QSAR Correlating 3D structural features with biological activity.Elucidated structural requirements for the anticancer activity of 7-azaindole derivatives. researchgate.net
DFT Calculations Investigating electronic structure and properties.Assessed the stability and vibrational properties of metal complexes with azaindole ligands. mdpi.com
Free-Energy Calculation Quantitative estimation of binding affinity.Correlated calculated binding free energies of 7-azaindole derivatives with their inhibitory activity against GSK-3β. acs.org

Exploration of New Biological Targets and Therapeutic Areas

The azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active molecules and several FDA-approved drugs. nih.govnih.gov This is largely due to its ability to act as a bioisostere of indole or purine (B94841) systems, enabling it to interact with a wide range of biological targets. nih.govmdpi.com The introduction of a nitrogen atom into the indole ring can also improve physicochemical properties such as solubility and bioavailability. nih.govresearchgate.net

A primary area of investigation for azaindole derivatives is in the development of kinase inhibitors for the treatment of cancer. nih.govnih.gov The azaindole core can effectively mimic the adenine (B156593) moiety of ATP, forming crucial hydrogen bonds in the hinge region of the kinase active site. nih.gov Derivatives have shown inhibitory activity against a variety of kinases, including:

BRAF: The FDA-approved drug Vemurafenib, a 7-azaindole derivative, targets the BRAF V600E mutation in melanoma. nih.gov

c-Met: Substituted azaindoles have been identified as potent inhibitors of the c-Met kinase, which is implicated in tumor growth and metastasis. nih.gov

Cyclin-Dependent Kinases (CDKs) and Cdc7: Azaindole derivatives are being explored as inhibitors of these cell cycle kinases. nih.gov

Pim Kinases: N-substituted azaindoles have been developed as selective inhibitors of Pim kinases, which are overexpressed in various cancers. wipo.int

Beyond cancer, azaindoles are being explored for a range of other therapeutic applications:

HIV-1 Integrase Inhibition: As mentioned, diaryl 7-azaindoles have shown promising activity against HIV-1 integrase, a key enzyme in the viral life cycle. acs.org

Anti-inflammatory Agents: Azaindole derivatives are being investigated for their potential to treat inflammatory conditions. researchgate.net

Neurological Disorders: Fused azaindole derivatives have been designed as potent and selective dopamine (B1211576) D3 receptor agonists, with potential applications in treating neurological and psychiatric disorders. nih.gov

Future research will undoubtedly uncover new biological targets for this compound and its analogs. The versatility of the azaindole scaffold suggests its potential in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases beyond HIV. nih.gov

Combinatorial Chemistry and Library Synthesis of this compound Derivatives

Combinatorial chemistry has become an essential tool in drug discovery, enabling the rapid synthesis of large libraries of related compounds for high-throughput screening. scielo.br This approach is particularly well-suited for exploring the chemical space around a privileged scaffold like azaindole.

Several strategies have been developed for the combinatorial synthesis of azaindole libraries. One-pot, multi-component reactions are highly efficient for generating molecular diversity. For example, a three-component reaction of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds has been used to create a diverse library of 7-azaindole derivatives. acs.orguni-rostock.de

The "split-and-mix" synthesis method is another powerful technique for generating very large combinatorial libraries on a solid support. combichemistry.com This method involves dividing a resin support into portions, reacting each with a different building block, and then recombining and mixing the portions before the next synthetic step. This allows for the exponential generation of unique compounds.

Libraries of azaindole derivatives have been successfully synthesized and screened to identify potent inhibitors for various targets. For instance, a library of 7-azaindole derivatives was synthesized and screened to discover inhibitors of Cdc7 kinase, leading to the identification of compounds with nanomolar potency and high selectivity. nih.govresearchgate.net

For a compound like this compound, combinatorial approaches could be used to systematically modify the acetyl and methoxy (B1213986) groups, as well as substitute other positions on the azaindole ring. By generating a library of analogs and screening them against various biological targets, researchers can quickly establish structure-activity relationships and identify lead compounds for further development. The future of this field will see an increasing integration of combinatorial synthesis with computational screening and automated biological assays to accelerate the discovery of new therapeutics based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Acetyl-6-methoxy-5-azaindole, and what are their mechanistic considerations?

  • Methodology : The synthesis of 7-azaindoles (including 5-azaindole derivatives) typically involves Sonogashira coupling of 3-halogenated-2-aminopyridines with terminal alkynes, followed by cyclization under acidic conditions. For example, trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) are used to catalyze the formation of the azaindole core . Key steps include:

  • Step 1 : Sonogashira coupling to introduce substituents at the 2- and 5-positions.

  • Step 2 : Acid-mediated cyclization to form the azaindole scaffold.

  • Critical parameters : Reaction temperature (80–100°C), stoichiometry of acid catalysts, and inert atmosphere to prevent side reactions.

    • Data Table :
Starting MaterialCatalyst SystemYield (%)Reference
3-Bromo-2-aminopyridineTFA/TFAA65–75
3-Iodo-2-aminopyridinePd/Cu, Cs₂CO₃70–80

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology :

  • X-ray crystallography (e.g., CCDC-2191474) resolves the spatial arrangement of methoxy and acetyl groups .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; acetyl carbonyl at δ 170–175 ppm).
  • Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
    • Critical considerations : Deuteration solvents (DMSO-d₆, CDCl₃) for solubility, and recrystallization in DMF/acetic acid for purity .

Q. What preliminary biological activities have been reported for this compound derivatives?

  • Findings :

  • Antimicrobial activity : 7-Azaindoles exhibit MIC values as low as 3.9 µg/mL against Cryptococcus neoformans .
  • Anticancer potential : Azaindole isosteres (e.g., variolin B analogs) show inhibitory effects on cancer cell lines via kinase modulation .
    • Assay protocols : Broth microdilution for antimicrobial testing; MTT assays for cytotoxicity .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized under green chemistry principles?

  • Methodology :

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Catalyst recycling : Use immobilized palladium catalysts (e.g., Pd@MOF) to enhance reusability .
  • Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h with comparable yields (75–80%) .
    • Data contradiction : Traditional methods yield 65–75% , while microwave-assisted routes achieve higher efficiency but require specialized equipment .

Q. What computational approaches are used to predict the structure-activity relationship (SAR) of this compound derivatives?

  • Methodology :

  • Molecular docking (AutoDock Vina) identifies binding interactions with target enzymes (e.g., fungal cytochrome P450) .
  • DFT calculations optimize electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial potency .
    • Case study : Substituents at the 2-position enhance lipophilicity, improving membrane penetration .

Q. How can conflicting spectral data for this compound be resolved during characterization?

  • Troubleshooting :

  • Dynamic NMR : Resolves tautomerism in solution (e.g., keto-enol equilibria of acetyl groups) .
  • 2D NMR (COSY, NOESY) : Assigns overlapping proton signals in aromatic regions .
    • Validation : Cross-referencing with crystallographic data (CCDC entries) ensures structural accuracy .

Q. What strategies are employed to enhance the stability of this compound in biological assays?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester moieties) to improve plasma stability .
  • Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent degradation .
    • Data Table :
Stabilization MethodHalf-Life (h)Bioactivity Retention (%)
Lyophilization12095
Prodrug (methyl ester)7285

Guidelines for Data Interpretation

  • Contradiction analysis : Compare crystallographic (CCDC) and computational models to resolve discrepancies in substituent orientation .
  • Statistical validation : Use ANOVA to assess reproducibility in biological assays (e.g., MIC values across three independent trials) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.